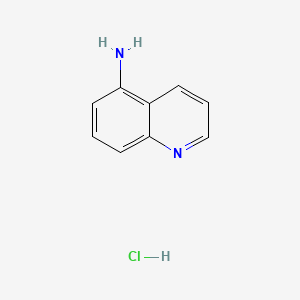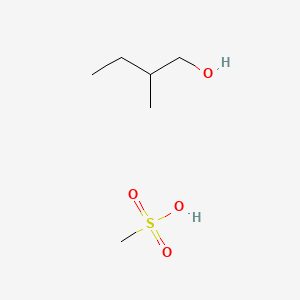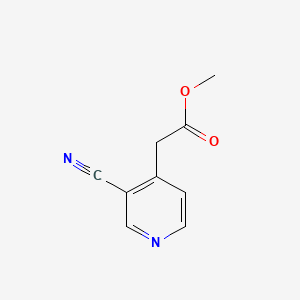
Methyl 2-(3-cyanopyridin-4-YL)acetate
Übersicht
Beschreibung
“Methyl 2-(3-cyanopyridin-4-YL)acetate” is a synthetic compound with the molecular formula C9H8N2O2 . It is not naturally occurring and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-cyanopyridin-4-YL)acetate” is represented by the InChI code1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3 . The compound has a molecular weight of 176.17 g/mol . Physical And Chemical Properties Analysis
“Methyl 2-(3-cyanopyridin-4-YL)acetate” is a yellow to brown solid or liquid . It has a molecular weight of 176.17 g/mol . The compound is stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Assessment
Methyl 2-(3-cyanopyridin-4-yl)acetate has been used in the synthesis of complex molecular structures. For instance, it has been involved in the creation of compounds like Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, demonstrating its utility in developing new molecular configurations (Castiñeiras, García-Santos, & Saa, 2018).
Ultrasound-assisted Synthesis
This compound plays a role in environmentally conscious synthesis methods. It has been used in the ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine derivatives, showcasing its potential in creating complex molecules while being mindful of environmental impact (Kalaria, Satasia, Avalani, & Raval, 2014).
Microwave Irradiation Synthesis
Methyl 2-(3-cyanopyridin-4-yl)acetate is also used in microwave irradiation synthesis methods. This approach highlights its versatility in different synthesis techniques, contributing to efficient and environmentally friendly processes (Shi, Tu, Fang, & Li, 2005).
Catalysis and Mechanism Studies
The compound has been studied for its role in catalysis, particularly in the synthesis of 2-amino-3-cyanopyridine derivatives. This demonstrates its significance in understanding and improving catalytic processes (Tang, Wang, Yao, Zhang, & Wang, 2011).
Novel Heterocyclic System Development
Methyl 2-(3-cyanopyridin-4-yl)acetate is instrumental in creating new heterocyclic systems. Its involvement in the conversion of 2-methyl-3-cyanopyridines into novel structures highlights its utility in advancing the field of heterocyclic chemistry (Bliznets, Shorshnev, Aleksandrov, Stepanov, & Lukyanov, 2004).
Antimicrobial Activity Exploration
Its derivatives have been synthesized and evaluated for antimicrobial activities, indicating its potential in the development of new antimicrobial agents (Dobaria, Patel, & Parekh, 2003).
Safety And Hazards
“Methyl 2-(3-cyanopyridin-4-YL)acetate” is associated with several hazards. It is classified under the GHS07 hazard class. The compound may cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2-(3-cyanopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUXXKOZANWHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697518 | |
| Record name | Methyl (3-cyanopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-cyanopyridin-4-YL)acetate | |
CAS RN |
124870-33-3 | |
| Record name | Methyl (3-cyanopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

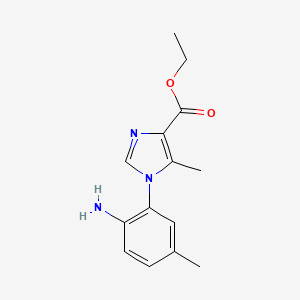
![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)
![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)
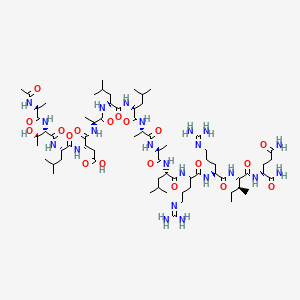
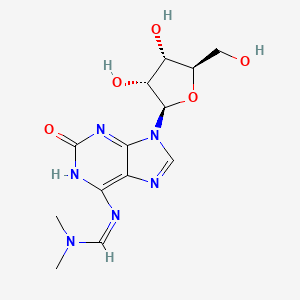
![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)
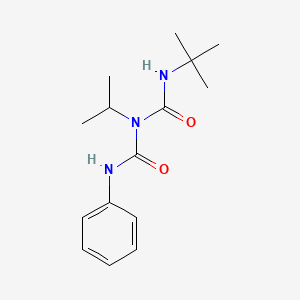
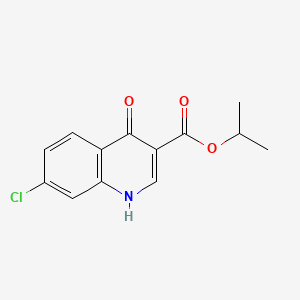
![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)
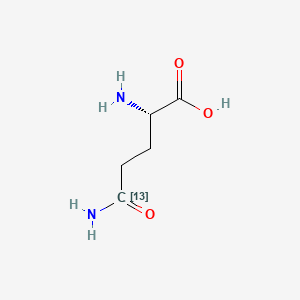
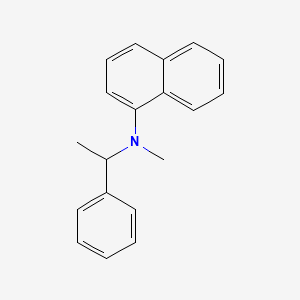
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B599705.png)
